molecular formula C24H30O7 B12435264 (6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one

(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one

Cat. No.: B12435264
M. Wt: 430.5 g/mol
InChI Key: VIZWMBLJPXPZSQ-GTUUIIMKSA-N
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Description

The compound (1S,8S,9S)-10-(acetyloxy)-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadec-13-en-7-yl acetate is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8S,9S)-10-(acetyloxy)-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through selective reactions. Key steps may include:

    Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.

    Functional Group Introduction: Addition of acetyloxy and hydroxy groups using reagents such as acetic anhydride and hydroxylating agents.

    Methylidene Group Addition: Introduction of the methylidene group via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where acetyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with varied functional groups replacing the acetyloxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound’s functional groups make it a candidate for studying enzyme interactions and metabolic pathways. It can serve as a probe to investigate biochemical processes.

Medicine

The compound’s potential pharmacological properties are of interest in medicinal chemistry. Its structure may be modified to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The acetyloxy and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylidene group may participate in covalent bonding with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,8S,9S)-10-(acetyloxy)-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-en-7-yl acetate lies in its pentacyclic structure and the presence of multiple functional groups. This combination provides a versatile platform for chemical modifications and applications across various fields.

Properties

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

[(1S,8S,9S)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate

InChI

InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15?,16?,18?,19?,20?,22-,23+,24-/m1/s1

InChI Key

VIZWMBLJPXPZSQ-GTUUIIMKSA-N

Isomeric SMILES

CC(=O)OC1C2[C@@]3(CO[C@]1([C@]45C3CCC(C4)C(=C)C5OC(=O)C)O)C(=O)C=CC2(C)C

Canonical SMILES

CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C

Origin of Product

United States

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